molecular formula C22H15Br2FN2 B10929967 3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole

3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole

Cat. No.: B10929967
M. Wt: 486.2 g/mol
InChI Key: AIOHDJMUWDEFHT-UHFFFAOYSA-N
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Description

“3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of bromophenyl and fluorobenzyl groups, which can impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Introduction of bromophenyl groups: This step might involve the bromination of phenyl groups followed by coupling reactions.

    Addition of the fluorobenzyl group: This could be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the pyrazole ring or the benzyl group.

    Reduction: Reduction reactions could target the bromophenyl groups or the pyrazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the bromophenyl or fluorobenzyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride for nucleophilic substitution or Lewis acids for electrophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

“3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in materials science for the development of new polymers or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    3,5-diphenyl-1H-pyrazole: Lacks the bromine and fluorine substituents.

    3,5-bis(4-chlorophenyl)-1-(3-fluorobenzyl)-1H-pyrazole: Similar structure but with chlorine instead of bromine.

    3,5-bis(4-bromophenyl)-1-(4-fluorobenzyl)-1H-pyrazole: Fluorine position is different.

Uniqueness

The presence of both bromophenyl and fluorobenzyl groups in “3,5-bis(4-bromophenyl)-1-(3-fluorobenzyl)-1H-pyrazole” might confer unique electronic and steric properties, affecting its reactivity and interactions with other molecules.

Properties

Molecular Formula

C22H15Br2FN2

Molecular Weight

486.2 g/mol

IUPAC Name

3,5-bis(4-bromophenyl)-1-[(3-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H15Br2FN2/c23-18-8-4-16(5-9-18)21-13-22(17-6-10-19(24)11-7-17)27(26-21)14-15-2-1-3-20(25)12-15/h1-13H,14H2

InChI Key

AIOHDJMUWDEFHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C(=CC(=N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br

Origin of Product

United States

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